molecular formula C26H30N4O2S B2679101 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide CAS No. 1052659-37-6

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide

Cat. No. B2679101
CAS RN: 1052659-37-6
M. Wt: 462.61
InChI Key: JBZLCDWYAXBKQP-UHFFFAOYSA-N
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Description

The compound “2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It’s part of a novel design approach for cancer drug development by incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .


Synthesis Analysis

The compound was synthesized as part of a series of compounds designed to inhibit PI3K and HDAC . The synthesis process involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . It has additional functional groups attached to it, including an isopropyl group and a butanamide group .


Chemical Reactions Analysis

The compound was synthesized as part of a series of compounds, and showed inhibitory activities against PI3K and HDAC . This suggests that it can participate in chemical reactions with these enzymes, leading to their inhibition .

Future Directions

The compound and its related derivatives show promise as potential anticancer therapeutics . Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity, evaluating their efficacy and safety in preclinical and clinical studies, and exploring their potential applications in the treatment of other diseases .

properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-6-21(24(31)27-18-13-11-17(12-14-18)15(2)3)33-26-28-20-10-8-7-9-19(20)23-29-22(16(4)5)25(32)30(23)26/h7-16,21-22H,6H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZLCDWYAXBKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide

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